molecular formula C9H5ClN4 B8396166 4-Amino-6-chloro-quinazoline-8-carbonitrile

4-Amino-6-chloro-quinazoline-8-carbonitrile

Cat. No.: B8396166
M. Wt: 204.61 g/mol
InChI Key: YCORHKJTKWIFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-chloro-quinazoline-8-carbonitrile is a useful research compound. Its molecular formula is C9H5ClN4 and its molecular weight is 204.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

IUPAC Name

4-amino-6-chloroquinazoline-8-carbonitrile

InChI

InChI=1S/C9H5ClN4/c10-6-1-5(3-11)8-7(2-6)9(12)14-4-13-8/h1-2,4H,(H2,12,13,14)

InChI Key

YCORHKJTKWIFBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)N=CN=C2N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an 8 mL screw-cap vial was added 6-chloro-8-iodo-quinazolin-4-amine (450 mg, 1.47 mmol), dimethylformamide (2 mL), zinc cyanide (0.65 equiv., 1.0 mmol, 115 mg), and palladium tetra is(triphenylphosphine), (0.1 equiv., 0.15 mmol), 179 mg). The reaction was capped and shaken at 110° C. overnight. The reaction was cooled to room temperature, diluted with 3 mL of dichloromethane, and 2 mL of water was added. The precipitate that followed was collected by filtration, and washed with water, then dichloromethane yielding 240 mg of 4-amino-6-chloro-quinazoline-8-carbonitrile as a light yellow solid. 1H NMR (400 MHz, DMSO) δ 8.72-8.67 (d, J=2.2 Hz, 1H), 8.54-8.50 (s, 1H), 8.50-8.46 (d, J=2.1 Hz, 1H), 8.29-8.22 (bs, 2H). LCMS M/Z (M+H)=205.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
115 mg
Type
catalyst
Reaction Step One
Quantity
0.15 mmol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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